Cas no 125309-97-9 (Pingbeidinoside)

Pingbeidinoside structure
Nome del prodotto:Pingbeidinoside
Numero CAS:125309-97-9
MF:C34H57NO9
MW:623.81768g/mol
CID:162327
Pingbeidinoside Proprietà chimiche e fisiche
Nomi e identificatori
-
- b-D-Glucopyranoside,(3R,6R)-1,3-dimethyl-6-[(3b,16a,20R)-3,16,20-trihydroxypregn-5-en-20-yl]-3-piperidinyl(9CI)
- b-D-Glucopyranoside,(3R,6R)-1,3-dimethyl-6-[(3b,16a,20R)-3,16,20-trihydroxypregn-5-en-20-yl]-3...
- pingbeidinoside
- (2R,3R,4R,5R,6R)-6-{(1R,2R)-2-[(3S,10R,13S,16R,17R)-3,16-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-1,2-dihydroxypropyl}-2,4-dimethyl-2-(piperidin-3-yloxy)tetrahydro-2H-pyran-3,4,5-tri
- 3beta,16alpha,20-Trihydroxy-delta(5)-22,26-epiminocholestan-25-O-beta-D-glucoside
- beta-D-Glucopyranoside, (3beta,16alpha)-3,16,20-trihydroxy-28-methylsolanid-5-en-25-yl
- β-D-Glucopyranoside, (3R,6R)-1,3-dimethyl-6-[(3β,16α,20R)-3,16,20-trihydroxypregn-5-en-20-yl]-3-piperidinyl
- (+)-Pingbeidinoside
- Pingbeidinoside
-
- Inchi: 1S/C34H57NO9/c1-31(44-30-28(41)27(40)26(39)24(16-36)43-30)11-10-25(35(5)17-31)34(4,42)29-23(38)15-22-20-7-6-18-14-19(37)8-12-32(18,2)21(20)9-13-33(22,29)3/h6,19-30,36-42H,7-17H2,1-5H3/t19-,20+,21-,22-,23+,24+,25+,26+,27-,28+,29-,30-,31+,32-,33-,34-/m0/s1
- Chiave InChI: XMVUIIWMGIPDHP-VOUWKQQSSA-N
- Sorrisi: C[C@]12CC[C@]3([H])[C@]4(CC[C@H](O)CC4=CC[C@@]3([H])[C@]1([H])C[C@@H](O)[C@]2([H])[C@]([C@@]1([H])CC[C@@](C)(O[C@H]2[C@@H]([C@@H](O)[C@H](O)[C@@H](CO)O2)O)CN1C)(O)C)C
Proprietà calcolate
- Massa esatta: 623.403332
- Massa monoisotopica: 623.403332
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 41
- Conta legami ruotabili: 29
- Complessità: 619
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- XLogP3: niente
- Superficie polare topologica: 172
- Conta Tautomer: 2
Proprietà sperimentali
- Densità: 1.31
- Punto di ebollizione: 786.7°Cat760mmHg
- Punto di infiammabilità: 429.6°C
- Indice di rifrazione: 1.613
Pingbeidinoside Letteratura correlata
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
125309-97-9 (Pingbeidinoside) Prodotti correlati
- 2138080-52-9(4-(N-phenyl-2-nitrobenzenesulfonamido)piperidine-4-carboxylic acid)
- 89346-82-7(Benzyl-PEG4-Ots)
- 946224-82-4(4-tert-butyl-N-(2-{4-(pyrimidin-2-yl)piperazin-1-ylsulfonyl}ethyl)benzamide)
- 851079-98-6(5-chloro-N-(2E)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide)
- 33584-63-3(2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride)
- 2171811-39-3({1-1-(oxan-4-yl)ethyl-1H-1,2,4-triazol-5-yl}methanamine)
- 177167-05-4(6-Bromo-2-chloromethyl-quinazolin-4-ol-)
- 371231-46-8(2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-methylphenyl)amino-1,4-dihydronaphthalene-1,4-dione)
- 50493-10-2(1-methoxynaphthalene-2-carbaldehyde)
- 2228599-60-6((1-{2-(propan-2-yloxy)phenylmethyl}cyclopropyl)methanamine)
Fornitori consigliati
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
